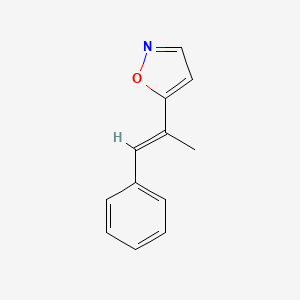
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, along with a hydroxyimino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- typically involves the reaction of 4-chloro-2-methylaniline with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to introduce the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form the corresponding nitroso compound.
Reduction: The hydroxyimino group can be reduced to form the corresponding amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The chloro and methyl groups on the phenyl ring can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-: Lacks the methyl group on the phenyl ring.
Acetamide, N-(4-methylphenyl)-2-(hydroxyimino)-: Lacks the chloro group on the phenyl ring.
Acetamide, N-(4-chloro-2-methylphenyl)-2-(amino)-: The hydroxyimino group is replaced with an amino group.
Uniqueness
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- is unique due to the presence of both chloro and methyl groups on the phenyl ring, along with the hydroxyimino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9ClN2O2 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(2E)-N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C9H9ClN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+ |
InChI Key |
IHRNYCWVHDGNFY-VZUCSPMQSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)/C=N/O |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C=NO |
solubility |
>31.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)
![Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI)](/img/structure/B12328017.png)




![3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B12328039.png)




